Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester
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Overview
Description
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester is a chemical compound with the molecular formula C22H46NO3P. It is a member of the phosphonic acid esters family, characterized by the presence of a phosphonic acid group bonded to an organic moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid esters typically involves several key methods:
Michaelis–Arbuzov Reaction: This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide.
Catalytic Cross-Coupling Reaction: This method involves the coupling of a phosphonate ester with an organic halide in the presence of a catalyst, often a palladium complex.
Mannich-Type Condensation: This method involves the condensation of a phosphonate ester with an amine and an aldehyde.
Industrial Production Methods
Industrial production of phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester often involves large-scale application of the Michaelis–Arbuzov reaction due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the phosphonate ester to a phosphonic acid.
Reduction: Reduction of the phosphonate ester can lead to the formation of phosphine derivatives.
Substitution: This reaction involves the replacement of one of the ester groups with another functional group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out under anhydrous conditions.
Substitution: Alkyl halides, amines; typically carried out under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonate esters.
Scientific Research Applications
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Phosphonic acid, [1-(octylamino)cyclohexyl]-, dibutyl ester can be compared with other similar compounds, such as:
Phosphonic Acid Esters: These compounds share a similar structural framework but differ in their specific organic moieties.
Phosphonic Acids: These compounds contain a phosphonic acid group but lack the ester functionality.
Uniqueness
This compound is unique due to its specific structural features, including the presence of an octylamino group and a cyclohexyl ring. These features confer unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
335282-12-7 |
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Molecular Formula |
C22H46NO3P |
Molecular Weight |
403.6 g/mol |
IUPAC Name |
1-dibutoxyphosphoryl-N-octylcyclohexan-1-amine |
InChI |
InChI=1S/C22H46NO3P/c1-4-7-10-11-12-16-19-23-22(17-14-13-15-18-22)27(24,25-20-8-5-2)26-21-9-6-3/h23H,4-21H2,1-3H3 |
InChI Key |
UPSYLWLXMYVWBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC1(CCCCC1)P(=O)(OCCCC)OCCCC |
Origin of Product |
United States |
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